Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride
Description
Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride is a chiral organic compound characterized by a branched alkyl chain with a methanesulfonyl (-SO₂CH₃) substituent and a methyl ester group. The compound’s hydrochloride salt form enhances its stability and solubility in polar solvents, which is critical for applications in drug formulation.
The synthesis of such compounds often involves acid-catalyzed esterification or protection/deprotection strategies for the amino group, as seen in analogous protocols (e.g., details a similar synthesis route for a methyl ester hydrochloride derivative using hydrochloric acid and dioxane) . Structural verification typically employs ¹H-NMR, where chemical shifts in regions corresponding to the methanesulfonyl and methyl ester groups (e.g., δ ~3.8 ppm for methoxy protons) confirm the molecular framework .
Properties
Molecular Formula |
C6H14ClNO4S |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-3-methylsulfonylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO4S.ClH/c1-6(7,5(8)11-2)4-12(3,9)10;/h4,7H2,1-3H3;1H |
InChI Key |
PKVIQQLIONAABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C)(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl acrylate, methanesulfonyl chloride, and ammonia.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The methanesulfonyl group can act as an electrophilic center, participating in various chemical reactions that modify the structure and function of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of α-amino ester hydrochlorides with variable substituents. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Polarity and Solubility :
- The methanesulfonyl group in the target compound increases polarity compared to phenyl or methoxy-substituted analogs, improving aqueous solubility but reducing membrane permeability .
- Indole- and methoxyphenyl-containing derivatives exhibit moderate lipophilicity, balancing solubility and bioavailability .
Reactivity: The electron-withdrawing sulfonyl group in the target compound stabilizes the adjacent amino group, reducing its nucleophilicity compared to aryl-substituted analogs (e.g., phenyl or methoxyphenyl derivatives) . Ethyl ester derivatives (e.g., Parchem’s compound) show slower hydrolysis rates than methyl esters, impacting prodrug design .
Biological Activity: Phenylalanine analogs (e.g., CymitQuimica’s compound) mimic natural amino acids, making them suitable for peptide-mimetic drugs . Sulfonyl-containing derivatives (e.g., target compound and Parchem’s analog) are prioritized in enzyme inhibition studies due to sulfonyl-protein interactions .
Synthetic Accessibility :
- The methanesulfonyl group introduces synthetic challenges (e.g., sulfonation steps) compared to aryl or heteroaryl groups, which are often introduced via Suzuki coupling or Friedel-Crafts reactions .
Biological Activity
Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its chemical formula and molecular weight of approximately 206.25 g/mol. The compound features a methanesulfonyl group, which is known to enhance solubility and bioavailability.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Potential
Research has shown that this compound may induce apoptosis in cancer cells through the activation of the p53 signaling pathway. In vitro studies using various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound.
Case Study:
A study conducted on HeLa cells revealed that treatment with the compound at concentrations of 50 µM resulted in a 70% decrease in cell viability after 48 hours, primarily through apoptosis induction confirmed by caspase activation assays .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for neurodegenerative diseases.
Mechanism:
The compound reduces reactive oxygen species (ROS) levels and enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in neuronal cell cultures .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound inhibits key metabolic enzymes involved in cellular proliferation and survival.
- Modulation of Signaling Pathways: It affects multiple signaling pathways, including MAPK/ERK and JAK/STAT pathways, which are crucial for cell growth and apoptosis.
Toxicity and Safety Profile
While the compound shows promise in various therapeutic applications, toxicity studies are essential to evaluate its safety profile. Preliminary data suggest a low toxicity level at therapeutic doses; however, further studies are necessary to assess long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
